molecular formula C6H5F3N2O3 B13334182 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13334182
M. Wt: 210.11 g/mol
InChI Key: NAHKEZQVHMGGNI-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances the acidity of the carboxylic acid moiety and influences its reactivity.

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H5F3N2O3/c1-11-3(5(12)13)2-4(10-11)14-6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

NAHKEZQVHMGGNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . This process typically requires the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective lithiation. The resulting intermediate can then be reacted with carbon dioxide to form the desired carboxylic acid.

Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method is particularly useful for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution and Functionalization

The trifluoromethyl (CF₃) group adjacent to the pyrazole ring (as in 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid) significantly influences reactivity. Reported reactions include:

  • Bromination : Selective bromination at the 4-position of 1-methyl-3-trifluoromethylpyrazole using N-bromosuccinimide (NBS) under mild conditions (CHCl₃, 0–25°C) yields 4-bromo derivatives in >90% purity .

  • Lithiation : Directed ortho-metalation (DoM) of 4-bromo-1-methyl-5-trifluoromethylpyrazole generates intermediates for Suzuki-Miyaura coupling or electrophilic quenching .

Reaction Type Conditions Product Yield Reference
BrominationNBS, CHCl₃, 0–25°C4-Bromo derivative85–95%
LithiationLDA, THF, –78°CBoronic ester intermediates70–80%

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 5-position undergoes standard acid-to-amide or ester transformations:

  • Amidation : Coupling with amines (e.g., piperidine derivatives) using HATU/DIPEA in DMF yields bioactive amides .

  • Esterification : Reaction with ethanol/H₂SO₄ produces ethyl esters, facilitating further functionalization .

Derivative Reagent Application Reference
AmideHATU, DIPEAAntifungal agents
EsterEtOH/H₂SO₄Intermediate for agrochemicals

Electrophilic Aromatic Substitution

The electron-withdrawing CF₃ group deactivates the pyrazole ring, directing electrophiles to the 4- or 5-positions:

  • Nitration : Limited data, but nitration of similar pyrazoles occurs at the least deactivated position under HNO₃/H₂SO₄ .

  • Sulfonation : Sulfonyl chloride intermediates are accessible via chlorosulfonation .

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions:

  • Pyrimidine Hybrids : Reaction with aminopiperidine derivatives forms fused heterocycles with potential pharmacological activity .

  • Triazole Derivatives : Click chemistry with azides generates 1,2,3-triazole-linked compounds .

Decarboxylation and Thermal Stability

Thermogravimetric analysis (TGA) of analogous pyrazole-carboxylic acids shows decarboxylation above 200°C, forming volatile CO₂ and stable trifluoromethylpyrazole residues .

Key Mechanistic Insights:

  • The CF₃ group stabilizes intermediates via inductive effects, favoring meta-directing behavior in electrophilic substitutions .

  • Carboxylic acid participation in hydrogen bonding (e.g., with SDH enzyme residues) enhances bioactivity in amide derivatives .

Data Gaps and Limitations:

  • No direct studies on 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid were found; inferences rely on trifluoromethyl analogs.

  • Safety data for this specific compound are unavailable, though related pyrazoles show moderate toxicity (oral LD₅₀ >500 mg/kg) .

Scientific Research Applications

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physical parameters of 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) CAS Number Reference
This compound -CH₃ (1), -OCF₃ (3) C₆H₅F₃N₂O₃ 228.11* Not reported Not available Target
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CH₃ (1), -CF₃ (3) C₆H₅F₃N₂O₂ 194.11 203 113100-53-1
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid -CH₃ (1), -CF₃ (3), benzoic acid (5) C₁₂H₉F₃N₂O₂ 270.20 195–198 910037-16-0
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid -C₂H₅ (1), -CH₃ (3) C₇H₁₀N₂O₂ 154.17 Not reported 50920-65-5
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid -CH₃ (1), -C₄H₃O (3) C₉H₈N₂O₃ 192.17 Not reported 859851-00-6
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₃ (3), -CF₂H (5) C₆H₃F₅N₂O₂ 254.10 Not reported 1408069-28-2

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Melting Points :

  • The trifluoromethyl (-CF₃) derivative (194.11 g/mol) exhibits a high melting point (203°C) compared to the furyl-substituted analog (192.17 g/mol), which lacks a melting point report. This suggests that strongly electron-withdrawing groups like -CF₃ enhance crystalline packing .
  • The benzoic acid derivative (270.20 g/mol) has a slightly lower melting range (195–198°C), possibly due to steric hindrance from the bulky aryl group .

Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound is expected to increase acidity compared to methyl or ethyl substituents. Analogous -CF₃ derivatives are often used in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity .

Biological Activity

1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C6_{6}H6_{6}F3_{3}N3_{3}O
  • Molecular Weight : 193.13 g/mol
  • CAS Number : 1245771-97-4
  • IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

This compound has been identified as an activator of the pyruvate kinase M2 (PKM2) isoform, which plays a crucial role in cancer metabolism. By modulating the Warburg effect—a phenomenon where cancer cells preferentially convert glucose to lactate—this compound can potentially inhibit cancer cell proliferation and promote apoptosis .

Biological Activity

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Anticancer ActivityInduces apoptosis in various cancer cell lines through PKM2 activation.
Metabolic ModulationAlters glucose metabolism in cancer cells, enhancing sensitivity to chemotherapeutic agents.
Cytotoxic EffectsExhibits cytotoxicity against multiple cancer cell lines, including MCF-7 and A549.

Case Studies

  • PKM2 Activation and Cancer Therapy
    A study demonstrated that derivatives of this compound significantly activated PKM2, leading to reduced viability in colorectal cancer cells. The mechanism involved enhanced aerobic glycolysis, which is critical for tumor growth .
  • Synergistic Effects with Chemotherapy
    In preclinical trials, combining this compound with traditional chemotherapeutics resulted in a synergistic effect, improving overall efficacy against resistant cancer types. This finding suggests that it may serve as an adjuvant therapy in cancer treatment regimens .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary data indicate that the compound exhibits toxicity if ingested and may cause skin irritation. Further toxicological studies are necessary to establish safe dosage levels for clinical applications .

Q & A

What are the recommended synthetic routes for 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazole-5-carboxylic acid derivatives typically involves multi-step reactions. A general approach includes:

  • Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at the 3-position, as demonstrated in the synthesis of ethyl 3,4-diaryl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylates. This method uses Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and degassed DMF/H₂O mixtures at elevated temperatures (80–100°C) .
  • Ester Hydrolysis : Conversion of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) based on substrate stability.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of trifluoromethoxy groups .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole-5-carboxylic acid derivatives?

Answer:

  • ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group shows distinct splitting patterns. For example, the CF₃ group in similar compounds exhibits a quartet (~δ 120–125 ppm in ¹³C NMR) due to coupling with adjacent oxygen .
  • IR Spectroscopy : Confirm carboxylic acid formation via O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹). The trifluoromethoxy group shows C-F stretches near 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isomeric mixtures (e.g., regioisomers at pyrazole positions 3 and 5) by matching exact masses .

What computational methods are suitable for predicting the reactivity of the trifluoromethoxy group in this compound?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electronic effects of the -OCF₃ group. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) can predict steric and electronic contributions to reaction pathways .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites influenced by the electron-withdrawing -OCF₃ group .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions during hydrolysis or coupling reactions .

How do substituents at the pyrazole ring (e.g., methyl vs. trifluoromethoxy) influence biological activity in agrochemical applications?

Answer:

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, critical for insecticidal activity. For example, derivatives like tetraniliprole (C₁₉H₁₄BrClN₆O₂) use -OCF₃ to improve binding to insect ryanodine receptors .
  • Methyl Group : Reduces steric hindrance, favoring interactions with enzyme active sites. Comparative studies of methyl vs. trifluoromethoxy analogs show differences in IC₅₀ values due to electronic and steric effects .
    Methodological Insight :
  • Perform SAR studies using logP measurements and enzyme inhibition assays .

What challenges arise in crystallographic characterization of this compound, and how are they addressed?

Answer:

  • Crystal Packing Issues : The -OCF₃ group’s flexibility can disrupt ordered crystal formation. Solutions include:
    • Co-crystallization with stabilizing agents (e.g., 1,2-diaminocyclohexane).
    • Use of SHELX software for refining disordered structures, leveraging intensity data and Patterson maps .
  • Twinned Crystals : Common in pyrazole derivatives. SHELXL’s TWIN/BASF commands can model twinning ratios .

How can conflicting solubility data (aqueous vs. organic solvents) be reconciled for this compound?

Answer:

  • pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility. At pH > pKa (~4.5–5.0), the deprotonated form increases aqueous solubility.
  • Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays. For HPLC, acetonitrile/0.1% TFA in water is recommended .
  • Empirical Testing : Perform phase-solubility studies using the Higuchi-Connors method to identify optimal solvent ratios .

What are the key stability concerns for long-term storage of this compound?

Answer:

  • Hydrolysis : The trifluoromethoxy group is prone to hydrolysis under acidic/basic conditions. Store at pH 6–8 in inert buffers (e.g., PBS) .
  • Light Sensitivity : Protect from UV exposure using amber glass vials.
  • Temperature : Store at 2–8°C under desiccation (silica gel) to prevent carboxylate dimerization .

How can regioselectivity issues during pyrazole ring functionalization be mitigated?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl esters) at the 5-carboxylic acid position to direct electrophilic substitution to the 3-position .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for selective arylations. For example, Pd(OAc)₂ with ligands like XPhos improves selectivity in Suzuki couplings .

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